4-Phenyl-1,5,9-triazacyclotridecan-2-one
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Overview
Description
4-Phenyl-1,5,9-triazacyclotridecan-2-one is a cyclic compound that belongs to the class of spermidine alkaloids. It is characterized by a triazacyclotridecane ring with a phenyl group attached to it.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-1,5,9-triazacyclotridecan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a phenyl-substituted amine with a suitable lactam precursor. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the formation of the desired cyclic structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-1,5,9-triazacyclotridecan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
4-Phenyl-1,5,9-triazacyclotridecan-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Phenyl-1,5,9-triazacyclotridecan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Celabenzine: A cyclic spermidine alkaloid with a similar triazacyclotridecane ring structure but with different substituents.
4-Phenyl-1,2,4-triazoline-3,5-dione: Another compound with a triazole ring but differing in its overall structure and properties.
Uniqueness
4-Phenyl-1,5,9-triazacyclotridecan-2-one is unique due to its specific ring structure and the presence of a phenyl group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
110425-69-9 |
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Molecular Formula |
C16H25N3O |
Molecular Weight |
275.39 g/mol |
IUPAC Name |
4-phenyl-1,5,9-triazacyclotridecan-2-one |
InChI |
InChI=1S/C16H25N3O/c20-16-13-15(14-7-2-1-3-8-14)18-12-6-10-17-9-4-5-11-19-16/h1-3,7-8,15,17-18H,4-6,9-13H2,(H,19,20) |
InChI Key |
BADPCEQCNDAELC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(=O)CC(NCCCNC1)C2=CC=CC=C2 |
Origin of Product |
United States |
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